molecular formula C23H25N3O4 B12710123 1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(2-(3,4-dimethoxyphenyl)ethyl)-9-methyl-1-oxo- CAS No. 184691-68-7

1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(2-(3,4-dimethoxyphenyl)ethyl)-9-methyl-1-oxo-

Cat. No.: B12710123
CAS No.: 184691-68-7
M. Wt: 407.5 g/mol
InChI Key: HPQAOLQUUOBWPF-UHFFFAOYSA-N
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Description

1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(2-(3,4-dimethoxyphenyl)ethyl)-9-methyl-1-oxo- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(2-(3,4-dimethoxyphenyl)ethyl)-9-methyl-1-oxo- typically involves multi-step organic reactions. The process may start with the preparation of the indole ring, followed by the introduction of the carboxamide group and the tetrahydro structure. Common reagents used in these reactions include:

    Indole derivatives: Starting materials for the indole ring.

    Carboxylic acids or their derivatives: For introducing the carboxamide group.

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) for reduction steps.

    Catalysts: Palladium or platinum catalysts for hydrogenation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(2-(3,4-dimethoxyphenyl)ethyl)-9-methyl-1-oxo- can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: KMnO4, CrO3.

    Reducing agents: NaBH4, LiAlH4.

    Catalysts: Palladium, platinum.

    Solvents: Organic solvents like dichloromethane (DCM), ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(2-(3,4-dimethoxyphenyl)ethyl)-9-methyl-1-oxo- has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific biological pathways.

    Biology: Studying its interactions with biological macromolecules like proteins and nucleic acids.

    Materials Science: Exploring its properties for use in organic electronics or as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(2-(3,4-dimethoxyphenyl)ethyl)-9-methyl-1-oxo- involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrido(3,4-b)indole derivatives: Compounds with similar indole ring structures.

    Carboxamide compounds: Molecules containing the carboxamide functional group.

    Tetrahydro derivatives: Compounds with similar tetrahydro structures.

Uniqueness

1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(2-(3,4-dimethoxyphenyl)ethyl)-9-methyl-1-oxo- is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

184691-68-7

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-9-methyl-1-oxo-3,4-dihydro-2H-pyrido[3,4-b]indole-6-carboxamide

InChI

InChI=1S/C23H25N3O4/c1-26-18-6-5-15(13-17(18)16-9-11-25-23(28)21(16)26)22(27)24-10-8-14-4-7-19(29-2)20(12-14)30-3/h4-7,12-13H,8-11H2,1-3H3,(H,24,27)(H,25,28)

InChI Key

HPQAOLQUUOBWPF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C4=C1C(=O)NCC4

Origin of Product

United States

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